molecular formula C20H24O2 B1329472 Phenol, 4,4'-cyclohexylidenebis[2-methyl- CAS No. 2362-14-3

Phenol, 4,4'-cyclohexylidenebis[2-methyl-

Cat. No. B1329472
CAS RN: 2362-14-3
M. Wt: 296.4 g/mol
InChI Key: SVOBELCYOCEECO-UHFFFAOYSA-N
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Description

Phenol, 4,4'-cyclohexylidenebis[2-methyl-], is a compound that is part of a broader class of phenolic compounds with various methyl substitutions. These compounds are of interest due to their potential applications in catalytic processes, synthesis of complex molecules, and their relevance in understanding reaction mechanisms. The studies on these compounds involve exploring their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of methyl-substituted phenols and related compounds has been explored through various methods. One approach involves the regioselective methylthiomethylation of phenols using the Corey-Kim reagent, which yields methylthiomethyl cyclohexadienones in satisfactory yields . Another method includes the reaction of sterically hindered phenols with phosphorylated methylidenequinones, leading to products of electrophilic substitution . Additionally, the direct alkylation of phenols has been developed to synthesize substituted cyclohexenones, which can be further processed into cyclohexadienones . These synthetic routes provide access to a range of phenolic compounds with diverse substituents.

Molecular Structure Analysis

The molecular structure of these compounds is crucial for understanding their reactivity and properties. For instance, the absolute configuration and optical purity of 4-methyl-4-phenyl-2-cyclohexenone were determined through chemical correlation, revealing that the compound has an (R) configuration . The molecular structure influences the reaction pathways and the outcome of the synthesis, as seen in the stereochemical studies.

Chemical Reactions Analysis

Methyl-substituted phenols undergo various chemical reactions, including hydrodeoxygenation, which can lead to aromatic compounds or partially or completely hydrogenated cyclohexanes . The reaction mechanisms are influenced by the electrostatic potentials and valence orbital ionization potentials of the reactants. Other reactions include cycloalkylation of phenol with methylcycloalkenes , photochemical rearrangements of cyclohexadienones to produce highly substituted phenols , and [4 + 2] cycloaromatization for phenol annulation . These reactions are essential for the functionalization and transformation of phenolic compounds into valuable derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures and the substituents present. The studies have shown that the adsorption constant and reaction rate constants for hydrodeoxygenation are affected by methyl-group substitution, which is attributed to changes in the electrostatic potential and orbitals rather than steric effects . The properties of these compounds are also influenced by the presence of different functional groups, as seen in the synthesis of phosphorylated derivatives and the preparation of enantiomerically enriched cyclohexadienones .

Scientific Research Applications

Catalytic Asymmetric Dearomatization Reactions

Phenols are integral in both industrial and academic contexts, particularly in constructing highly functionalized cyclohexadienones via dearomatization reactions. Challenges exist in achieving asymmetric catalytic methods while maintaining selectivity and overcoming the loss of aromaticity (Wu, Zhang, & You, 2016).

Catalysts for Oxidation Reactions

Copper(II) complexes derived from phenols have been synthesized and demonstrated to be active catalysts for the oxidation of cyclohexane and toluene, using hydrogen peroxide as the oxidant. These reactions produce important industrial compounds such as cyclohexanol, cyclohexanone, benzyl alcohol, and benzaldehyde (Roy & Manassero, 2010).

Selective Hydrogenation to Cyclohexanone

A novel catalyst consisting of Pd nanoparticles supported on mesoporous graphitic carbon nitride has shown high activity in the selective hydrogenation of phenol to cyclohexanone, an important intermediate in the manufacture of polyamides, under mild conditions (Wang et al., 2011).

Environmental Contaminant Degradation

Phenol derivatives have been utilized by bacteria like Sphingomonas xenophaga Bayram for growth, highlighting a novel metabolic pathway for the degradation of environmental contaminants such as nonylphenols (Gabriel et al., 2005).

Intramolecular Hydrogen Bridge Studies

Studies on Schiff bases derived from phenols have contributed to understanding the proton transfer equilibrium in intramolecular hydrogen bridges, which is crucial for designing molecules with specific electronic properties (Filarowski, Koll, & Głowiak, 2002).

Catalytic Hydrodeoxygenation

Phenols with methyl substitutions have been studied for their catalytic hydrodeoxygenation, yielding insights into reaction mechanisms and molecular properties influencing adsorption and reaction rates (Massoth et al., 2006).

Safety And Hazards

Phenol, 4,4’-cyclohexylidenebis[2-methyl-] should be handled with care. It is recommended to use personal protective equipment, avoid creating or spreading dust, remove all sources of ignition, and take precautionary measures against static discharge . It is also advised not to eat, drink, or smoke when using this product .

properties

IUPAC Name

4-[1-(4-hydroxy-3-methylphenyl)cyclohexyl]-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-14-12-16(6-8-18(14)21)20(10-4-3-5-11-20)17-7-9-19(22)15(2)13-17/h6-9,12-13,21-22H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOBELCYOCEECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074954
Record name Phenol, 4,4'-cyclohexylidenebis[2-methyl-
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Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder
Record name Phenol, 4,4'-cyclohexylidenebis[2-methyl-
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Product Name

Phenol, 4,4'-cyclohexylidenebis[2-methyl-

CAS RN

2362-14-3
Record name 1,1-Bis(4-hydroxy-3-methylphenyl)cyclohexane
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Record name Phenol, 4,4'-cyclohexylidenebis[2-methyl-
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Record name 4,4'-cyclohexylidenedi-o-cresol
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Synthesis routes and methods

Procedure details

The preparation of the above cyclohexane was accomplished by repeating the procedure of Example I with the exception that o-cresol was employed in place of phenol. In addition, the preparation was affected in a 250-milliliter 3-necked round-bottomed flask with 0.2 mole of cyclohexanone, and without 1,2-dichloroethane as a solvent. Additionally, 108 grams of o-cresol, 22 grams of chlorotrimethyl silane, and 0.1 gram of butanethiol were employed. The reaction mixture was worked up by filtering it hot after the reaction, followed by slurrying up the filter cake in methylene chloride, filtering and washing several times with methylene chloride. There was obtained the cyclohexane product in a 76 percent yield after drying in vacuo at 80° C. for 12 hours, which product had a melting point of 190° to 191° C.
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